tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group attached to a piperazine ring
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl piperazine-1-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, as well as controlled reaction temperatures and times, are crucial for the successful production of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used in the presence of suitable solvents like dimethylformamide (DMF).
Coupling Reactions: Catalysts such as palladium or copper complexes are often employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to the formation of various substituted piperazine derivatives .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the bromophenyl moiety can form interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is unique due to the presence of both an amino group and a bromophenyl group.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRIGMZKJEVEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716648 |
Source
|
Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-71-1 |
Source
|
Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.